2-(4-bromo-2-chlorophenoxy)-N-[(2-methyl-3-nitrophenyl)carbamothioyl]acetamide
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Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}acetamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes bromine, chlorine, and nitro functional groups, makes it an interesting subject for research in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Halogenation: Introduction of bromine and chlorine atoms into the phenoxy ring.
Nitration: Addition of a nitro group to the methylphenyl ring.
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Thioamide Formation: Conversion of the amide to a thioamide using reagents like Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-chlorophenoxy)-N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thioamide group to a sulfonamide.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfonamide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of halogen and nitro groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-2-chlorophenoxy)acetic acid: Similar structure but lacks the thioamide and nitro groups.
N-(2-methyl-3-nitrophenyl)acetamide: Similar structure but lacks the phenoxy and halogen groups.
Uniqueness
2-(4-bromo-2-chlorophenoxy)-N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H13BrClN3O4S |
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Molecular Weight |
458.7 g/mol |
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-[(2-methyl-3-nitrophenyl)carbamothioyl]acetamide |
InChI |
InChI=1S/C16H13BrClN3O4S/c1-9-12(3-2-4-13(9)21(23)24)19-16(26)20-15(22)8-25-14-6-5-10(17)7-11(14)18/h2-7H,8H2,1H3,(H2,19,20,22,26) |
InChI Key |
WKEGHFWRUISGJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=S)NC(=O)COC2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
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